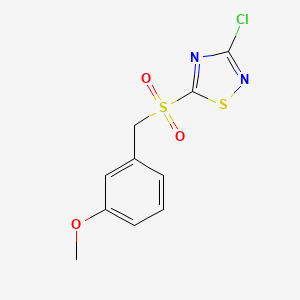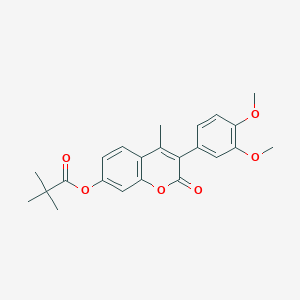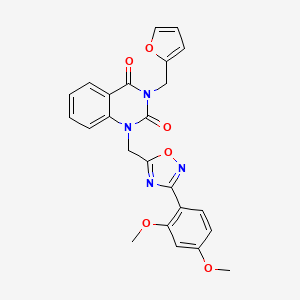
3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole, also known as CMBS, is a small molecule that has been widely used in scientific research due to its unique properties. This compound has a thiadiazole ring that contains a chlorine atom and a methoxybenzylsulfonyl group. CMBS has been shown to have a variety of biochemical and physiological effects, making it a versatile tool for studying biological systems.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole is based on its ability to react with cysteine residues in proteins. 3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole can form a covalent bond with the thiol group of cysteine, which can result in the inhibition of enzyme activity or the modification of protein structure. The specificity of 3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole for cysteine residues makes it a valuable tool for studying the function of proteins that contain this amino acid.
Biochemical and Physiological Effects
3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole has been shown to have a variety of biochemical and physiological effects. One of the most significant effects of 3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole is its ability to inhibit the activity of enzymes that contain cysteine residues. This inhibition can be used to study the function of these enzymes and to develop new drugs that target them. 3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole is its specificity for cysteine residues in proteins. This specificity allows researchers to selectively modify or inhibit the activity of proteins that contain this amino acid. However, the covalent modification of proteins by 3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole can also be a limitation, as it can result in the irreversible inhibition of enzyme activity or the modification of protein structure.
Orientations Futures
There are several future directions for the use of 3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole in scientific research. One potential area of research is the development of new drugs that target enzymes containing cysteine residues. Another area of research is the use of 3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole as a tool for studying the function of proteins that contain cysteine residues. Additionally, the anti-inflammatory properties of 3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole could be further explored for the development of new therapeutics for inflammatory diseases.
Méthodes De Synthèse
The synthesis of 3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole involves a multi-step process that begins with the reaction of 3-methoxybenzylamine with chlorosulfonic acid to form the corresponding sulfonamide. This intermediate is then reacted with thiosemicarbazide and sodium nitrite to form the thiadiazole ring. The final step involves the reaction of the thiadiazole intermediate with chloroacetyl chloride to form 3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole.
Applications De Recherche Scientifique
3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole has been used in a variety of scientific research applications, including enzyme inhibition studies, protein modification, and drug discovery. One of the most common uses of 3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole is as a protein modification reagent. 3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole can react with cysteine residues in proteins to form a covalent bond, which can be used to study the function and structure of the protein.
Propriétés
IUPAC Name |
3-chloro-5-[(3-methoxyphenyl)methylsulfonyl]-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3S2/c1-16-8-4-2-3-7(5-8)6-18(14,15)10-12-9(11)13-17-10/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLZAGQQLDIBOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CS(=O)(=O)C2=NC(=NS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[2-(propan-2-yl)phenyl]pyrrolidine](/img/structure/B2812329.png)
![N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2812330.png)
![2-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2812331.png)




![1-benzyl-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2812340.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,5-dimethoxybenzamide](/img/structure/B2812341.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2812342.png)



